1-(2,3-Dichlorophenyl)-1H-imidazole
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Overview
Description
1-(2,3-Dichlorophenyl)-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by the presence of a dichlorophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole typically involves the cyclization of 2,3-dichloroaniline with imidazole precursors. One common method includes the reaction of 2,3-dichloroaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Imidazole oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but has a piperazine ring instead of an imidazole ring.
3,4-Dichlorophenylpiperazine: Another positional isomer with different pharmacological properties, acting as a serotonin releaser and β1-adrenergic receptor blocker.
Uniqueness: 1-(2,3-Dichlorophenyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity compared to its piperazine analogs. The presence of the imidazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(9(7)11)13-5-4-12-6-13/h1-6H |
InChI Key |
AOUOZJUQXKVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2 |
Origin of Product |
United States |
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